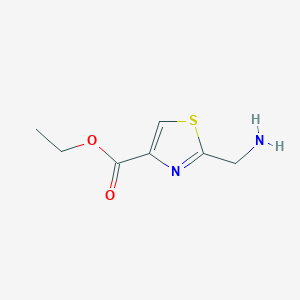

Ethyl 2-(aminomethyl)thiazole-4-carboxylate

Description

Ethyl 2-(aminomethyl)thiazole-4-carboxylate is a thiazole-based heterocyclic compound characterized by an aminomethyl (–CH2NH2) substituent at position 2 and an ethyl carboxylate (–COOEt) group at position 4 of the thiazole ring. Its molecular framework serves as a versatile precursor for synthesizing bioactive derivatives, particularly in medicinal chemistry. For instance, it has been utilized to develop sulfonamide-containing inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders . The compound’s synthetic accessibility and modifiable functional groups make it a critical intermediate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHYMKXHCPPBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439929 | |

| Record name | Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91711-96-5 | |

| Record name | Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(aminomethyl)thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then subjected to further reactions to introduce the aminomethyl group at the 2-position of the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(aminomethyl)thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Electronic and Conformational Differences

- HOMO-LUMO Gap: The introduction of electron-withdrawing groups like –NO2 in compound 1 reduces the HOMO-LUMO gap (3.72 eV) compared to non-conjugated analogs (e.g., alkyl-substituted thiazoles), enhancing charge-transfer properties .

- Conjugation Effects : Extended π-conjugation in hydrazinyl derivatives (e.g., 1 ) stabilizes molecular orbitals, whereas bulky substituents (e.g., sulfonamide in 4b ) may hinder planarity and alter reactivity .

Key Research Findings

- DFT Studies: Computational analyses confirm that substituents like –NO2 significantly lower the HOMO-LUMO gap, improving electronic delocalization in 1 compared to alkylated analogs .

- Structure-Activity Relationships: The aminomethyl group in the parent compound enables facile derivatization into sulfonamides or hydrazides. Anticancer potency correlates with bulky, planar substituents (e.g., isoindolinone in 5a) that enhance DNA minor groove binding .

Biological Activity

Ethyl 2-(aminomethyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C₆H₈N₂O₂S and a molecular weight of approximately 172.20 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities. The structure allows for interactions with multiple biological targets, making it a versatile scaffold for drug development.

The primary mode of action for this compound involves the inhibition of the enzyme UDP-N-acetylmuramate/L-alanine ligase, crucial for bacterial cell wall synthesis. This inhibition disrupts the peptidoglycan layer formation in bacteria, leading to cell lysis and death. The compound has exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, including:

- Staphylococcus epidermidis

- Pseudomonas aeruginosa

- Candida glabrata

- Candida albicans .

Anticancer Activity

Research has demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. A study reported IC₅₀ values ranging from 0.09 to 0.49 μM against K562 cells (a human leukemia cell line), indicating potent anticancer properties . Additionally, derivatives of this compound have been synthesized and tested for their antitumor activity against colorectal cancer models, showing promising results .

Table: Summary of Biological Activities

Case Study: Antitumor Activity in Colorectal Cancer

In a notable study focusing on colorectal cancer, two derivatives of this compound were synthesized and evaluated for their antitumor effects. Molecular modeling studies indicated strong interactions with beta-catenin, a critical protein in cancer progression. These derivatives demonstrated significant cytotoxicity against colorectal cancer cell lines, highlighting the potential of thiazole derivatives in cancer therapy .

Case Study: Anti-Tubercular Activity

Another research effort focused on modifying the thiazole scaffold to enhance anti-tubercular activity against Mycobacterium tuberculosis. Compounds derived from this compound showed sub-micromolar minimum inhibitory concentrations (MICs), indicating their potential as effective anti-tubercular agents. The most potent analog demonstrated an MIC of 0.06 µg/ml (0.24 µM), outperforming traditional antibiotics like isoniazid .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest good absorption and distribution within biological systems. However, the safety profile remains under investigation, with preliminary studies indicating that lower dosages exhibit significant antimicrobial and cytotoxic activities without severe adverse effects .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(aminomethyl)thiazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting ethyl bromoacetate derivatives with thiourea or substituted thioamides under basic conditions (e.g., K₂CO₃ or NaOH in ethanol or THF). For example, ethyl 2-amino-5-methylthiazole-4-carboxylate (a structural analog) is synthesized by refluxing ethyl 4-bromo-3-oxobutanoate with benzothioamide in ethanol . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical for improving yield and purity.

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

- ¹H/¹³C NMR : Peaks for the thiazole ring (e.g., δ ~8.4 ppm for C5-H in thiazole), ester group (δ ~4.3 ppm for CH₂CH₃), and aminomethyl protons (δ ~3.6–4.0 ppm) .

- HRMS : To confirm molecular weight (e.g., [M+H]+ calculated for C₈H₁₁N₂O₂S: 199.0545) .

- IR : Absorption bands for ester C=O (~1730 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Q. What are the baseline biological activities reported for this compound?

Thiazole derivatives exhibit antimicrobial and anticancer properties. For instance, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) demonstrates potent Oct3/4 induction, a pluripotency marker in stem cells . Structural analogs also show antifungal activity against Candida spp. via inhibition of ergosterol biosynthesis .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance biological activity?

- Substituent Optimization : Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring to improve Oct3/4 induction, as seen in O4I2 derivatives .

- Peptidomimetic Modifications : Replace the ester group with amides or carbamates to enhance target binding, as demonstrated in peptidomimetic thiazole analogs .

- Regioselective Functionalization : Use protecting groups (e.g., tert-butoxycarbonyl) to direct reactions to specific positions on the thiazole ring .

Q. What computational methods are used to predict reactivity or biological interactions?

- Molecular Docking : Studies on thiazole derivatives with antifungal targets (e.g., lanosterol demethylase) reveal key hydrogen-bonding interactions with active-site residues .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H⋯O, N-H⋯S) in crystal structures to guide solubility and stability improvements .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior or nucleophilic attack susceptibility .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in substituents, assay conditions, or cell lines. For example:

- Substituent Effects : O4I2’s 4-chlorophenyl group enhances Oct3/4 induction compared to nitro or methyl analogs .

- Assay Sensitivity : Antifungal activity of thiazole derivatives varies with microbial strain and inoculum size .

- Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., fluconazole) for cross-study comparisons .

Q. What strategies address challenges in regioselective synthesis?

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block the aminomethyl group during functionalization of the thiazole ring .

- Catalytic Systems : Employ MnO₂ for selective oxidation of propargyl alcohols to ketones without affecting ester groups .

- Microwave-Assisted Synthesis : Reduces reaction times and improves yields in cyclocondensation steps .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.